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Compound of Interest

Compound Name: PD 113270

Cat. No.: B1678586 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct, in-depth research and quantitative data specifically for the compound PD
113270 are exceptionally limited in publicly available scientific literature. The vast majority of

research in this area has concentrated on its closely related analog, fostriecin (also known as

CI-920). This document will, therefore, focus on the well-characterized antitumor properties of

fostriecin as a proxy to understand the potential mechanism and properties of PD 113270, a

member of the same chemical family.

Introduction
PD 113270 is a novel antitumor compound isolated from the fermentation broth of

Streptomyces pulveraceus subsp. fostreus. It belongs to a class of phosphate-containing

polyene lactone antibiotics that includes the extensively studied agent, fostriecin (CI-920).

Initial studies in the early 1980s demonstrated that these compounds possess antitumor

activity, particularly against murine leukemia cell lines.[1][2] However, subsequent research and

development efforts have almost exclusively focused on fostriecin, leaving a significant

knowledge gap regarding the specific properties of PD 113270.

This guide provides a comprehensive overview of the antitumor properties of this class of

compounds, with a detailed focus on fostriecin. The information presented herein on fostriecin's

mechanism of action, its effects on signaling pathways, and its preclinical data is intended to

provide a foundational understanding for researchers interested in PD 113270 and related

molecules.
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Mechanism of Action: Inhibition of Protein
Phosphatases
While initially investigated for other potential mechanisms, the primary antitumor effect of

fostriecin was later elucidated to be its potent and selective inhibition of serine/threonine

protein phosphatases, specifically Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4

(PP4).[3][4][5]

Fostriecin has been shown to covalently bind to the catalytic subunit of PP2A at the cysteine-

269 residue.[6] This irreversible binding inhibits the phosphatase activity, leading to a cascade

of downstream effects. The inhibition of PP2A, a crucial regulator of numerous cellular

processes, disrupts the normal cell cycle, forcing cells into premature mitosis, which ultimately

triggers apoptosis (programmed cell death).[5]

The high selectivity of fostriecin for PP2A and PP4 over other phosphatases like PP1 and PP5

contributes to its potent antitumor activity.[3]
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Fostriecin's Mechanism of Action
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Caption: Fostriecin inhibits PP2A, leading to cell cycle dysregulation and apoptosis.

Quantitative Data
The following tables summarize the available quantitative data for fostriecin (CI-920). It is

important to note that specific IC50 values for PD 113270 are not readily available in the

literature.

Table 1: In Vitro Activity of Fostriecin (CI-920)
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Cell Line / Assay Measurement Value Reference

Protein Phosphatase

2A (PP2A)
IC50 1.5 nM [4]

Protein Phosphatase

4 (PP4)
IC50 3.0 nM [4]

Protein Phosphatase

1 (PP1)
IC50 45 µM [4]

Human Tumor Cloning

Assay (various)

Response Rate (10.0

mcg/ml)
27% (14/51) [7]

Human Tumor Cloning

Assay (various)

Response Rate (1.0

mcg/ml, 1-hr)
35% (15/43) [7]

Table 2: In Vivo Activity of Fostriecin (CI-920) in Murine Models

Tumor Model Dosing Regimen Outcome Reference

L1210 Leukemia
25 mg/kg, i.p., daily

for 5 days

~10% cure rate,

>150% increase in life

span for non-cured

[1]

M5076 Sarcoma Not specified Inactive [1]

B16 Melanoma Not specified Inactive [1]

Ridgway Osteogenic

Sarcoma
Not specified Inactive [1]

Experimental Protocols
Detailed experimental protocols for PD 113270 are not published. However, based on the

research on fostriecin, the following methodologies are representative of the studies conducted

on this class of compounds.

This assay was utilized to assess the cytotoxic activity of fostriecin against a variety of human

tumor cells.
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Tumor Cell Preparation: Fresh human tumor specimens were collected and mechanically

dissociated into a single-cell suspension.

Drug Exposure: Tumor cells were continuously exposed to fostriecin at a concentration of

10.0 mcg/ml or for 1 hour at 1.0 mcg/ml.

Cell Culture: Cells were plated in a soft agar system to promote the growth of tumor colony-

forming units (TCFUs).

Colony Counting: After a suitable incubation period, TCFUs were counted.

Data Analysis: A response was defined as a greater than 50% decrease in TCFUs in drug-

treated plates compared to control plates.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b1678586?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678586?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

